molecular formula C11H11FN2OS B7542480 N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide

Cat. No. B7542480
M. Wt: 238.28 g/mol
InChI Key: QJZTXQJKZRZGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide, also known as FLX475, is a small molecule inhibitor that targets the immune checkpoint protein, C-C motif chemokine receptor 4 (CCR4). CCR4 is expressed on regulatory T cells (Tregs) and Th2 cells, which play a critical role in immune tolerance and allergic responses. FLX475 has shown promising results in preclinical studies as a potential immunotherapy for cancer and autoimmune diseases.

Mechanism of Action

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide targets CCR4, a chemokine receptor that is expressed on Tregs and Th2 cells. By inhibiting CCR4, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide blocks the migration of Tregs and Th2 cells to sites of inflammation, thereby enhancing the anti-tumor immune response and reducing the activity of Tregs in autoimmune diseases.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been shown to inhibit the migration of Tregs and Th2 cells in vitro and in vivo. N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has also been shown to enhance the proliferation and activation of effector T cells in vitro and in vivo. In mouse models of cancer and autoimmune diseases, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been shown to reduce tumor growth, joint inflammation, and disease severity.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is its specificity for CCR4, which reduces the likelihood of off-target effects. Another advantage is its small size, which allows it to penetrate tissues and reach its target cells. However, one limitation of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

For N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide include clinical trials in cancer and autoimmune diseases to evaluate its safety and efficacy. N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide may also be combined with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. Further studies are needed to elucidate the optimal dosing and treatment regimens for N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide in different disease contexts.

Synthesis Methods

The synthesis of N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide involves a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2-fluoroaniline, which is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with cyclopropanecarboxylic acid chloride to form N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide. The final product is purified by column chromatography.

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has been extensively studied in preclinical models for its potential use in cancer immunotherapy. In a mouse model of melanoma, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was shown to inhibit the growth of tumors by enhancing the anti-tumor immune response. N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was also shown to enhance the efficacy of checkpoint inhibitors, such as anti-PD-1, in mouse models of colon cancer and melanoma.
N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In a mouse model of rheumatoid arthritis, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was shown to reduce joint inflammation and bone erosion. In a mouse model of multiple sclerosis, N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide was shown to reduce disease severity and inhibit the infiltration of immune cells into the central nervous system.

properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-3-1-2-4-9(8)13-11(16)14-10(15)7-5-6-7/h1-4,7H,5-6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZTXQJKZRZGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.